KDU691 -

KDU691

Catalog Number: EVT-271655
CAS Number:
Molecular Formula: C22H18ClN5O2
Molecular Weight: 419.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KDU691 is an antimalarial compound. It inhibits recombinant P. vivax phosphatidylinositol 4-kinase (PI4K) with an IC50 value of 1.5 nM. KDU691 is selective for P. vivax PI4K over recombinant human PI4KβIII and PI3Kα, -β, -ɣ, and -δ (IC50s = 7.9, 8.8, 2.4, 8, and 3.4 µM, respectively), as well as VPS34 (IC50 = >9.7 µM) and 36 additional kinases in a panel of lipid and protein kinases (IC50s = >10 µM). It is active against P. falciparum and P. yoelii schizonts (IC50s = 0.06 and 0.04 µM, respectively), as well as P. cynomolgi schizonts and hypnozoites (IC50s = 0.11 and 0.2 µM, respectively). KDU691 completely prevents, but does not eradicate established, P. cynomolgi infection in rhesus monkeys when administered at a dose of 20 mg/kg.
KDU691 is a plasmodium PI4K inhibitor (IC50 values of 0.18 μM and 0.061 μM against hypnozoite forms and liver schizontsm, respectively). KDU691 selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites.

LMV599

  • Relevance: LMV599 shares a similar target (PI4K) and mechanism of action with KDU691, both inhibiting parasite growth by disrupting phosphatidylinositol 4-phosphate (PI4P) production. [] Its higher potency compared to KDU691 highlights the potential for developing more potent PI4K inhibitors as antimalarials.

GNF179

    Compound Description: GNF179 is a close analog of KAF156, both belonging to the imidazolopiperazine class of antimalarial drugs. [, , ] This class is currently undergoing clinical phase IIb testing for malaria treatment. [] GNF179 exhibits potent in vitro inhibition against both Plasmodium falciparum and Plasmodium malariae, including chloroquine-resistant strains. [] It also demonstrates transmission-blocking activity against Plasmodium falciparum gametocytes in an ex vivo assay. []

Atovaquone

    Compound Description: Atovaquone is an antimalarial drug known to inhibit the cytochrome bc1 complex in the parasite's electron transport chain. [] In a study using an in vitro model of Plasmodium vivax liver-stage development, some small parasitic forms were found to be resistant to 1 μM atovaquone. []

    Relevance: The observation of atovaquone-resistant forms in the same study where KDU691 demonstrated activity against Plasmodium vivax liver stages highlights the potential of KDU691 as an alternative therapeutic option for infections involving atovaquone-resistant parasites. []

Dihydroartemisinin

    Compound Description: Dihydroartemisinin is a potent antimalarial drug that is part of the artemisinin-based combination therapies (ACTs). [] It exhibits weak transmission-blocking activity against Plasmodium falciparum gametocytes. [] Studies have also explored the potential synergistic effects of combining dihydroartemisinin with PI4K inhibitors like KDU691. [, ]

    Relevance: While dihydroartemisinin acts on a different parasite target compared to KDU691, research investigating their combined use suggests potential synergistic effects. [, ] This highlights the possibility of developing new antimalarial therapies that combine drugs with distinct mechanisms of action.

Chloroquine

    Compound Description: Chloroquine is a historically important antimalarial drug that has faced resistance issues. [, , ] It demonstrates weak transmission-blocking activity against Plasmodium falciparum gametocytes. [] Some studies indicate decreasing efficacy against Plasmodium malariae and potentially Plasmodium ovale. [, ]

    Relevance: The emergence of chloroquine resistance underscores the need for developing new antimalarials like KDU691 that act on different parasite targets. [, ] The comparison of KDU691 with chloroquine in susceptibility assays helps assess its potential efficacy against drug-resistant malaria parasites.

Primaquine

    Compound Description: Primaquine is an antimalarial drug primarily used for its ability to target and eliminate hypnozoites, the dormant liver stage of certain Plasmodium species (like P. vivax and P. ovale), preventing relapses. [, ] It also exhibits moderate transmission-blocking activity against Plasmodium falciparum gametocytes. []

    Relevance: While KDU691 effectively targets the active liver stages of Plasmodium, it lacks the ability to eliminate hypnozoites. [] Primaquine's ability to target hypnozoites highlights its importance in achieving radical cure, a feat KDU691 cannot achieve alone. [, ] This difference underscores the need for combination therapies or drugs with broader activity profiles for effective malaria eradication.

Pyrimethamine

    Compound Description: Pyrimethamine is an antimalarial drug that inhibits parasite growth by targeting the folate biosynthesis pathway. [] It is often used in combination with sulfadoxine for malaria prevention and treatment. []

    Relevance: Pyrimethamine, like KDU691, targets a metabolic pathway essential for Plasmodium survival. [] While their mechanisms of action differ, both drugs highlight the importance of targeting essential metabolic pathways in the parasite as a strategy for developing new antimalarials.

Lumefantrine

    Compound Description: Lumefantrine is an antimalarial drug often used in combination with artemether as part of artemisinin-based combination therapies (ACTs). [, ]

    Relevance: The comparison of KDU691 with lumefantrine in drug susceptibility assays helps assess its efficacy against different Plasmodium species and its potential role in future combination therapies. [, ]

Artesunate

    Compound Description: Artesunate is a water-soluble derivative of artemisinin used in ACTs for treating uncomplicated malaria. [] It is known for its rapid action against malaria parasites. []

    Relevance: The comparison of KDU691 with artesunate in drug susceptibility assays provides insights into its potential as a fast-acting antimalarial agent like artesunate. []

Quinine

    Compound Description: Quinine is a classic antimalarial drug with a long history of use. [] It is still used in some cases, particularly for severe malaria. []

    Relevance: Comparing the efficacy of KDU691 with quinine helps to understand its potential role in treating malaria, especially in regions where quinine is still used or where resistance to other antimalarials is prevalent. []

Oryzalin

    Compound Description: Oryzalin is a dinitroaniline herbicide known to disrupt microtubule polymerization in plants. [] Interestingly, it also exhibits moderate transmission-blocking activity against Plasmodium falciparum gametocytes in ex vivo assays. []

    Relevance: While oryzalin's primary target is distinct from KDU691, its unexpected anti-malarial activity highlights the potential of exploring compounds with known biological activities in other areas for novel antimalarial drug discovery. []

Synthesis Analysis

KDU691 is synthesized through a multi-step organic process that involves the formation of imidazopyrazine derivatives. The synthesis typically begins with the reaction of appropriate precursors under specific conditions that facilitate the formation of the desired imidazopyrazine structure. Technical details regarding its synthesis include:

Molecular Structure Analysis

The molecular structure of KDU691 is characterized by its unique imidazopyrazine core, which is essential for its biological activity. Key structural data include:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z} (exact values depend on the specific substituents).
  • 3D Structure: KDU691 exhibits a specific three-dimensional conformation that allows it to effectively bind to its target enzyme, phosphatidylinositol 4-kinase.
  • Crystallography: Structural analysis through techniques such as X-ray crystallography can provide detailed insights into its binding interactions with target proteins .
Chemical Reactions Analysis

KDU691 undergoes various chemical reactions that are critical to its function as an antimalarial agent. Notable reactions include:

  • Inhibition Mechanism: KDU691 specifically inhibits phosphatidylinositol 4-kinase activity, disrupting lipid signaling pathways crucial for Plasmodium survival.
  • Selectivity: The compound shows selective inhibition against different Plasmodium strains, which is vital for its therapeutic efficacy.
  • Resistance Studies: Research indicates that mutations in the target enzyme can confer resistance to KDU691, highlighting the importance of ongoing studies to understand and mitigate resistance mechanisms .
Mechanism of Action

The mechanism of action of KDU691 involves targeting the phosphatidylinositol 4-kinase pathway within Plasmodium species. This pathway is involved in critical processes such as:

  • Lipid Biosynthesis: Inhibition leads to disrupted lipid metabolism essential for parasite development.
  • Parasite Lifecycle Interruption: KDU691 effectively kills developmental stages of Plasmodium, particularly during the early ring stages in red blood cells and liver stages during infection.
  • Dosage Efficacy: Studies have shown that KDU691 exhibits effective dose-dependent inhibition against various Plasmodium strains, with IC50 values in low nanomolar ranges .
Physical and Chemical Properties Analysis

KDU691 possesses several noteworthy physical and chemical properties:

  • Solubility: The compound's solubility profile is crucial for its bioavailability; studies indicate moderate solubility in aqueous solutions.
  • Stability: KDU691 demonstrates stability under physiological conditions, making it suitable for therapeutic applications.
  • Melting Point: Specific melting point data may be available from detailed synthetic reports, indicating solid-state characteristics relevant for formulation .
Applications

KDU691 has significant scientific applications primarily in malaria research and drug development:

  • Antimalarial Drug Development: As a promising candidate, KDU691 is being explored for its potential use in treating malaria caused by resistant strains.
  • Research Tool: Its specificity for phosphatidylinositol 4-kinase makes it a valuable tool for studying lipid signaling pathways in Plasmodium biology.
  • Combination Therapies: Ongoing research includes evaluating KDU691 in combination with other antimalarial drugs to enhance efficacy and reduce resistance development .
Introduction to KDU691: Context and Significance in Antimalarial Research

Global Malaria Burden and Challenges of Artemisinin Resistance

Malaria remains a devastating global health challenge, with Plasmodium falciparum causing the majority of over 400,000 annual deaths worldwide. The emergence and spread of artemisinin resistance in Southeast Asia—particularly Cambodia, Thailand, Myanmar, and Vietnam—threatens the efficacy of frontline artemisinin-based combination therapies (ACTs) [1] [7]. Resistance manifests clinically as delayed parasite clearance, linked molecularly to mutations in the propeller domain of the Kelch13 (K13) gene [1] [4]. These mutations confer enhanced survival of early ring-stage parasites upon artemisinin exposure, a phenomenon termed dormancy or quiescence [1]. This adaptive state allows parasites to resume growth post-drug removal, contributing to treatment failures and recrudescence. The rapid spread of K13 mutants (e.g., C580Y, R539T) underscores the urgent need for novel antimalarials with mechanisms distinct from artemisinins [1] [9].

Table 1: Key Artemisinin-Resistance Associated K13 Mutations

MutationPrevalence RegionPhenotypic Effect
C580YCambodia, Thailand, VietnamIncreased ring-stage survival
R539TMyanmar, ThailandDelayed parasite clearance
I543TCambodiaEnhanced dormancy in ring stages

Role of Phosphatidylinositol 4-Kinase (PI4K) as a Plasmodium Vulnerability

Phosphatidylinositol 4-kinase (PI4KIIIβ), encoded by PF3D7_0509800, emerged as a chemically validated target through the discovery of imidazopyrazines. PI4K catalyzes the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P), a lipid critical for membrane trafficking and organelle identity [3] [8]. Unlike human kinases, Plasmodium PI4K is essential across multiple lifecycle stages:

  • Asexual blood stages: Regulates merozoite formation via Rab11A-mediated vesicular trafficking [3].
  • Liver stages: Critical for schizont and hypnozoite development in P. cynomolgi [3] [5].
  • Transmission stages: Inhibits gametocyte viability and oocyst formation in mosquitoes [3].

Genetic studies confirmed that mutations in PfPI4K (e.g., S1320L) or its effector PfRab11A (D139Y) confer resistance to imidazopyrazines, validating the on-target mechanism [1] [3]. This kinase represents a unique vulnerability due to structural differences in its ATP-binding pocket compared to human orthologs, enabling selective inhibition [8].

Table 2: Genetic Validation of PI4K as KDU691’s Target

Transgenic StrainMutationKDU691 IC₉₀ ShiftPhenotype
Dd2-PfPI4K-S1320LPI4K S1320L5-fold increaseResistant to KDU691
Dd2-PfRab11A-D139YRab11A D139Y4-fold increaseLoss of DP-ring sensitivity
Dd2-WT (Control)NoneBaselineFully sensitive

Emergence of KDU691 as a Novel Imidazopyrazine-Class Antimalarial Agent

KDU691 emerged from systematic optimization of the imidazopyrazine scaffold, initially identified in phenotypic screens against P. falciparum blood stages. Lead optimization focused on enhancing potency, solubility, and pharmacokinetics [3] [5]:

  • Core modification: Replacement of imidazopyridine with imidazopyrazine reduced cLogP by 1 unit, improving solubility while maintaining antiplasmodial activity.
  • Peripheral substitutions: Para-substituted N-phenyl or N-pyridyl at R1 and carboxamide at R2 proved optimal for blood/liver stage potency.
  • Hypnozoitocidal activity: KDU691 inhibited P. cynomolgi hypnozoites (IC₅₀ = 196 nM), a breakthrough for radical cure of P. vivax [3].

KDU691’s most distinctive property is its selective lethality against dihydroartemisinin-pretreated dormant rings (DP-rings). While inactive against normal ring stages, it kills DP-rings of both artemisinin-sensitive and -resistant (K13 mutant) strains at low nanomolar concentrations [1] [2]. This contrasts sharply with artemisinins (active against rings but not DP-rings) and partner drugs like lumefantrine (weak against DP-rings). Mechanistically, this activity depends on intact PI4K signaling, as DP-rings of transgenic PfPI4K-S1320L parasites survive KDU691 exposure [1].

Table 3: Structure-Activity Relationship (SAR) of Key Imidazopyrazines

CompoundR1 GroupR2 GroupP. falciparum IC₅₀ (nM)P. yoelii Liver IC₅₀ (nM)cLogP
KAI4074-CF₃-phenylH701603.3
KDU691 (20)4-Cl-phenylCONHCH₃1051962.5
194-CN-phenylCONH₂81941.3
17Pyridin-3-ylThiadiazole40601.9

KDU691 exhibits causal prophylactic activity in mice infected with P. berghei sporozoites, achieving 100% protection at 30 mg/kg—comparable to atovaquone [5]. Its broad-stage activity positions it as a candidate for Single Exposure Radical Cure and Prophylaxis (SERCaP) therapeutics, targeting dormant liver stages, asexual blood stages, and transmission forms [3] [8].

Concluding RemarksKDU691 exemplifies target-based antimalarial discovery focused on a genetically validated kinase. Its unique ability to eradicate artemisinin-tolerant dormant rings addresses a critical gap in malaria chemotherapeutics. Future development of PI4K inhibitors will benefit from the extensive SAR framework established for imidazopyrazines, potentially offering new combination regimens resilient to resistance.

Properties

Product Name

KDU691

IUPAC Name

N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide

Molecular Formula

C22H18ClN5O2

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29)

InChI Key

TYMFFISSODJRDV-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

KDU691; KDU-691; KDU 691;

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.